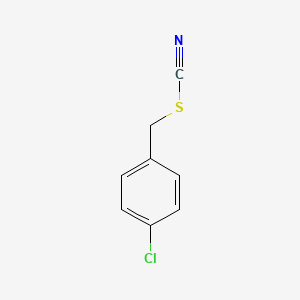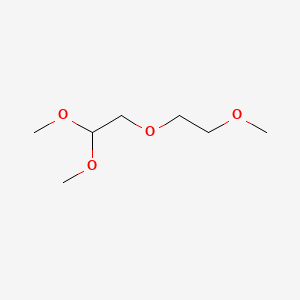
Acide 2,2-difluorosuccinique
Vue d'ensemble
Description
2,2-Difluorosuccinic acid is an organic compound with the molecular formula C4H4F2O4 It is a derivative of succinic acid, where two hydrogen atoms are replaced by fluorine atoms
Applications De Recherche Scientifique
2,2-Difluorosuccinic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Difluorosuccinic acid can be synthesized through several methods. One common approach involves the fluorination of succinic acid derivatives. For instance, the vicinal difluoro motif can be introduced through the oxidation of aryl rings in 1,2-difluoro-1,2-diphenylethane, leading to the formation of 2,3-difluorosuccinic acids . Another method involves the enolate alkylation of fluorofumaric acid .
Industrial Production Methods
Industrial production of 2,2-Difluorosuccinic acid typically involves large-scale fluorination processes. These processes require stringent reaction conditions, including controlled temperatures and the use of specific fluorinating agents to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluorosuccinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated derivatives.
Reduction: Reduction reactions can yield different fluorinated products.
Substitution: The fluorine atoms in 2,2-Difluorosuccinic acid can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorofumaric acid, while substitution reactions can yield a variety of fluorinated compounds .
Mécanisme D'action
The mechanism of action of 2,2-Difluorosuccinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrafluorosuccinic anhydride
- 2,2-Difluorocyclopropanecarboxylic acid
- 2,2-Difluoropropionic acid
- 2,2-Dimethylsuccinic acid
Uniqueness
2,2-Difluorosuccinic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it valuable for applications where fluorinated compounds are required, such as in the synthesis of specialty chemicals and materials .
Propriétés
IUPAC Name |
2,2-difluorobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O4/c5-4(6,3(9)10)1-2(7)8/h1H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLFHISLYSHWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216702 | |
| Record name | 2,2-Difluorobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
665-31-6 | |
| Record name | 2,2-Difluorobutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=665-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluorosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Difluorobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluorosuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2-difluorosuccinic acid interact with biological systems, and what are the downstream effects?
A1: While specific biological targets for 2,2-difluorosuccinic acid are not explicitly discussed in the provided research, its interaction with a synthetic system offers valuable insights. A study demonstrated the ability of an oligoamide foldamer capsule to selectively bind 2,2-difluorosuccinic acid. [] This binding event leads to a significant change in the capsule's charge transport properties, highlighting the potential of such interactions for sensing applications. [] The binding is driven by a combination of protonation/deprotonation events, hydrogen bonding, and geometrical constraints within the capsule. [] Interestingly, 2,2-difluorosuccinic acid exhibits a distinct binding mode compared to tartaric acid, inducing symmetry breaking due to the deprotonation of only one of its carboxylic acid groups. []
Q2: What is the structural characterization of 2,2-difluorosuccinic acid?
A2: 2,2-Difluorosuccinic acid is a dicarboxylic acid with the molecular formula C4H4F2O4. While specific spectroscopic data is not presented in the provided abstracts, its structure suggests characteristic signals in techniques like NMR and IR spectroscopy. The presence of fluorine atoms would lead to distinct peaks in 19F NMR, while the carboxylic acid groups would show characteristic signals in both 1H and 13C NMR.
Q3: Can you describe a synthetic route for producing 2,2-difluorosuccinic acid?
A3: One practical synthesis route for 2,2-difluorosuccinic acid involves several steps, including the formation of 1,1,2-trichloro-2,3,3-trifluorocyclobutane and 1-chloro-2,3,3-trifluorocyclobutene as intermediates. [] This method highlights the use of fluorine-containing organic compounds and specific reaction conditions like those found in autoclaves for cycloaddition reactions. []
Q4: Are there alternative uses for 2,2-difluorosuccinic acid besides its potential in sensing applications?
A4: 2,2-Difluorosuccinic acid serves as a valuable building block in synthesizing more complex molecules. It's a key intermediate in the efficient preparation of 3,3-difluoropyrrolidine, a compound with potential applications in medicinal chemistry. [] This synthesis involves a Claisen rearrangement followed by a Ru(VIII)-catalyzed oxidation to yield 2,2-difluorosuccinic acid, which is then further modified to obtain the target pyrrolidine derivative. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















